molecular formula C11H15NO2 B12411325 Isoprocarb-d3

Isoprocarb-d3

Cat. No.: B12411325
M. Wt: 196.26 g/mol
InChI Key: QBSJMKIUCUGGNG-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoprocarb-d3 is a deuterium-labeled form of Isoprocarb, a carbamate insecticide widely used to control rice paddy lice and leafhoppers. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental pollutant detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoprocarb-d3 involves the deuterium labeling of Isoprocarb. . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterium gas or deuterated reagents to achieve the desired labeling. The final product is then purified and tested for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Isoprocarb-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce deuterated alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Isoprocarb-d3

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This labeling also makes it a valuable tool in environmental pollutant detection and residue analysis .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

196.26 g/mol

IUPAC Name

(2-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3

InChI Key

QBSJMKIUCUGGNG-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.